2-[(4-Aminophenyl)methylamino]-acetamide
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Overview
Description
2-[(4-Aminophenyl)methylamino]-acetamide is an organic compound with the molecular formula C9H13N3O. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an acetamide group through a methylamino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)methylamino]-acetamide typically involves the reaction of 4-aminobenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-aminobenzylamine and acetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: 4-aminobenzylamine is dissolved in a suitable solvent such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)methylamino]-acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Aminophenyl)methylamino]-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)methylamino]-acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methoxyphenyl)methylamino]-acetamide: Similar structure with a methoxy group instead of an amino group.
2-[(4-Chlorophenyl)methylamino]-acetamide: Contains a chlorine atom instead of an amino group.
2-[(4-Nitrophenyl)methylamino]-acetamide: Contains a nitro group instead of an amino group.
Uniqueness
2-[(4-Aminophenyl)methylamino]-acetamide is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. The amino group allows for the formation of hydrogen bonds, enhancing the compound’s interaction with biological targets. Additionally, the compound’s structure provides a versatile platform for further chemical modifications, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(4-amino-N-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(6-9(11)13)8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIFWEZHYVPLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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